molecular formula C13H20N2O2 B12944743 1-(3-(Diethylamino)propyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde

1-(3-(Diethylamino)propyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde

Cat. No.: B12944743
M. Wt: 236.31 g/mol
InChI Key: TVGRLDWMYMMPDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(Diethylamino)propyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a diethylamino group, a propyl chain, and a dihydropyridine ring with an aldehyde functional group. Its distinct chemical properties make it a valuable subject of study in synthetic chemistry, pharmacology, and materials science.

Preparation Methods

The synthesis of 1-(3-(Diethylamino)propyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(3-(Diethylamino)propyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Condensation: The aldehyde group can undergo condensation reactions with amines or hydrazines to form imines or hydrazones, respectively

Scientific Research Applications

1-(3-(Diethylamino)propyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-(Diethylamino)propyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

    Pathways Involved: It can affect signaling pathways related to cell proliferation, apoptosis, and immune response. .

Comparison with Similar Compounds

1-(3-(Diethylamino)propyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde can be compared with other similar compounds, such as:

Properties

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

1-[3-(diethylamino)propyl]-2-oxopyridine-3-carbaldehyde

InChI

InChI=1S/C13H20N2O2/c1-3-14(4-2)8-6-10-15-9-5-7-12(11-16)13(15)17/h5,7,9,11H,3-4,6,8,10H2,1-2H3

InChI Key

TVGRLDWMYMMPDO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCN1C=CC=C(C1=O)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.